4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is an organic compound with the molecular formula C10H2F2N4. It is a derivative of benzene, where four cyano groups (carbonitrile) and two fluorine atoms are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing cyano groups, the compound is less reactive towards EAS compared to unsubstituted benzene.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms make the compound more susceptible to NAS, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can be used to further oxidize the compound, although specific conditions would depend on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano groups to amines.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated benzene derivative.
Scientific Research Applications
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile in chemical reactions involves the interaction of its functional groups with various reagents. The electron-withdrawing cyano groups and the electronegative fluorine atoms influence the reactivity and stability of the compound. These groups can activate or deactivate the benzene ring towards different types of chemical reactions, depending on the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler fluorinated benzene derivative with only two fluorine atoms.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A closely related compound with four fluorine atoms and two cyano groups.
Uniqueness
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of fluorine and cyano groups makes it a valuable compound for various applications in materials science and organic synthesis.
Properties
CAS No. |
116539-64-1 |
---|---|
Molecular Formula |
C10F2N4 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
4,6-difluorobenzene-1,2,3,5-tetracarbonitrile |
InChI |
InChI=1S/C10F2N4/c11-9-6(2-14)5(1-13)7(3-15)10(12)8(9)4-16 |
InChI Key |
UZPJBAJBEBHRAK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)F)C#N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.